3-(Naphthylmethylthio)-5-(2-pyridyl)-1,2,4-triazole-4-ylamine
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Overview
Description
3-(Naphthylmethylthio)-5-(2-pyridyl)-1,2,4-triazole-4-ylamine is a complex organic compound that features a unique combination of naphthyl, pyridyl, and triazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthylmethylthio)-5-(2-pyridyl)-1,2,4-triazole-4-ylamine typically involves multi-step organic reactions. One common method includes the reaction of 2-pyridylhydrazine with carbon disulfide to form a dithiocarbazate intermediate. This intermediate is then reacted with naphthylmethyl chloride under basic conditions to yield the desired compound. The reaction conditions often involve the use of solvents like ethanol or methanol and require careful control of temperature and pH to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(Naphthylmethylthio)-5-(2-pyridyl)-1,2,4-triazole-4-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound. These products can be further utilized in various applications, including drug development and materials science .
Scientific Research Applications
3-(Naphthylmethylthio)-5-(2-pyridyl)-1,2,4-triazole-4-ylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Naphthylmethylthio)-5-(2-pyridyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its interaction with biological targets, such as enzymes and receptors, can lead to inhibition or activation of specific pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-(2-Pyridyl)pyrazole: This compound shares the pyridyl group with 3-(Naphthylmethylthio)-5-(2-pyridyl)-1,2,4-triazole-4-ylamine and is used in coordination chemistry and catalysis.
2,3-Bis(pyridyl)pyrazine:
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound is explored for its antimicrobial properties and potential use in drug development.
Uniqueness
This compound is unique due to its combination of naphthyl, pyridyl, and triazole groups, which confer distinct chemical and biological properties. Its ability to form stable metal complexes and interact with biological targets makes it a versatile compound with diverse applications in various fields .
Properties
Molecular Formula |
C18H15N5S |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
3-(naphthalen-1-ylmethylsulfanyl)-5-pyridin-2-yl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C18H15N5S/c19-23-17(16-10-3-4-11-20-16)21-22-18(23)24-12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12,19H2 |
InChI Key |
YRDDNVKIZIIQGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(N3N)C4=CC=CC=N4 |
Origin of Product |
United States |
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